2-({[1-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-YL]AMINO}METHYL)PHENOL
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Overview
Description
2-({[1-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-YL]AMINO}METHYL)PHENOL is a complex organic compound that features a benzodiazole core linked to a methoxyphenyl group and a phenol group
Preparation Methods
The synthesis of 2-({[1-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-YL]AMINO}METHYL)PHENOL typically involves the reduction of Schiff bases. The process begins with the formation of a Schiff base through the reaction of an amine with an aldehyde or ketone. This Schiff base is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield the desired compound . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-({[1-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-YL]AMINO}METHYL)PHENOL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Coupling Reactions: It can also undergo coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a starting material for the synthesis of various dyes and pigments.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-({[1-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-YL]AMINO}METHYL)PHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include:
- 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-methoxyanilino)methyl]phenol
- 2-(anilinomethyl)phenol
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
2-[[[1-(4-methoxyphenyl)benzimidazol-5-yl]amino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-26-18-9-7-17(8-10-18)24-14-23-19-12-16(6-11-20(19)24)22-13-15-4-2-3-5-21(15)25/h2-12,14,22,25H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHBPZSDEAOJQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NCC4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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